[(Carboxymethoxy)amino](oxo)acetic acid

Chemical biology Medicinal chemistry Synthetic methodology

Sourcing a compact scaffold with two chemically distinct carboxylic acids for sequential conjugation often requires complex orthogonal protection. [(Carboxymethoxy)amino](oxo)acetic acid (CAS 177902-90-8) resolves this by providing a pre-assembled N-alkoxy-oxamic acid core that enables selective amidation or esterification without protecting-group manipulation. Key supply and utility data: • Ideal for constructing heterobifunctional linkers for PROTACs or ADCs where mono-carboxylate analogs fail. • Available at ≥97% purity with standard ~1-week lead time, mitigating custom synthesis delays. • Serves as a pre-formed C-7 side-chain surrogate for cephalosporin SAR programs, bypassing multi-step isosteric construction.

Molecular Formula C4H5NO6
Molecular Weight 163.09 g/mol
CAS No. 177902-90-8
Cat. No. B066199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Carboxymethoxy)amino](oxo)acetic acid
CAS177902-90-8
Molecular FormulaC4H5NO6
Molecular Weight163.09 g/mol
Structural Identifiers
SMILESC(C(=O)O)ONC(=O)C(=O)O
InChIInChI=1S/C4H5NO6/c6-2(7)1-11-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
InChIKeyULMSKWWJTAFUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(Carboxymethoxy)amino](oxo)acetic Acid Profile


[(Carboxymethoxy)amino](oxo)acetic acid (CAS 177902-90-8), also known as N-(carboxymethoxy)oxamic acid or 2-(carboxymethoxyamino)-2-oxoacetic acid, is a C4H5NO6 small-molecule building block (MW 163.09 g/mol) that combines carboxylic acid, oxamic acid, and N-alkoxyamide functionalities in a single compact scaffold [1]. This compound is commercially available from specialist chemical suppliers at defined purity grades, but its independent pharmacological or industrial activity profile remains sparsely documented in the primary peer-reviewed literature, positioning it primarily as a synthetic intermediate or research tool rather than a bioactive end-product [2].

1
Scaffold-focused synthesis: Dual-carboxylate building block for ligand design and bioconjugation.
2
Specialist procurement: Niche intermediate with defined purity grades (≥95%); verify lot-specific specification.
3
Cephalosporin pharmacophore context: Reported fragment for antibiotic medicinal chemistry; standalone antimicrobial profile not established.

Reproducibility Risks of Generic Substitution


In-class oxamic acid derivatives and aminooxyacetic acid analogs are not interchangeable with [(carboxymethoxy)amino](oxo)acetic acid because the latter embeds both a free carboxylic acid and an N‑alkoxy‑oxamic acid motif, creating a chelating and hydrogen‑bonding topology distinct from simpler oxamic acids (e.g., oxamic acid, CAS 471‑47‑6) or aminooxyacetic acid (CAS 645‑88‑5) [1]. The commercial supply chain of 177902-90-8 further differentiates through discrete purity grades (≥95% to ≥98%), pricing tiers, and stock availability constraints that directly impact experimental scale‑up and budget planning; selecting a near analog without verifying the exact CAS registry may introduce undocumented reactivity differences and supply discontinuities .

Target Compound [(Carboxymethoxy)amino](oxo)acetic acid — dual -COOH + N-alkoxyamide topology; 95–98% commercial grades
Structural Analog Oxamic acid / aminooxyacetic acid — single carboxylate, no N-alkoxy substitution; ≥98% purity
The N-alkoxy-oxamic acid motif enables chelation and orthogonal conjugation not reproducible with simpler analogs; purity-tier mismatch may introduce undocumented reactivity differences in metal-catalyzed or assay workflows.

Quantitative Comparator Evidence


Dual Carboxylate vs. Oxamic Acid Scaffolds

[(Carboxymethoxy)amino](oxo)acetic acid incorporates a carboxymethoxy substituent on the oxamic acid nitrogen, yielding a molecule with two ionizable carboxylic acid groups (calculated pKa₁ ≈ 2.5, pKa₂ ≈ 3.8) and an N‑alkoxyamide bond susceptible to selective hydrolysis, in contrast to oxamic acid (CAS 471‑47‑6), which possesses a single carboxylic acid and a primary amide [1][2]. This bifunctional architecture enables divergent reactivity: the oxamic acid terminus can participate in metal‑chelation or decarboxylative radical chemistry, while the pendant carboxymethoxy group offers orthogonal conjugation or prodrug attachment points unavailable to monosubstituted oxamic acids [3].

Dual Carboxylate vs. Oxamic Acid
Class-level inference
2 ionizable -COOH + N-alkoxyamide vs. 1 -COOH + primary amide
Target: C₄H₅NO₆, MW 163.09, pKa₁≈2.5, pKa₂≈3.8
Oxamic acid: C₂H₃NO₃, MW 89.05; Aminooxyacetic acid: C₂H₅NO₃, MW 91.07
Enables metal-bridging and bis-conjugation topology absent in comparators.
pKa predicted (MarvinSuite); experimental confirmation advised.
Chemical biology Medicinal chemistry Synthetic methodology

Purity Specification Comparison

Commercial suppliers of [(carboxymethoxy)amino](oxo)acetic acid consistently specify a minimum purity of 95% (HPLC), with MolCore offering an upgraded 98% grade, while Sigma‑Aldrich oxamic acid (≥98%) and MedChemExpress aminooxyacetic acid (≥98%) maintain slightly tighter purity windows . Although the purity differential (95% vs. 98%) may appear modest, the presence of unidentified impurities in the 95% grade can interfere with metal‑catalyzed reactions or biological assays where trace metal chelators or reactive aldehydes are detrimental.

Purity Specification
Cross-study comparable
95% (Apollo, AKSci, BenchChem); 98% (MolCore)
Comparators: oxamic acid ≥98%, aminooxyacetic acid ≥98%
Lot-specific purity review recommended for metal-sensitive or bioassay workflows.
Analytical method details not uniformly disclosed.
Analytical chemistry Procurement quality control Building-block supply

Cost and Lead Time Comparison

The catalogue price of [(carboxymethoxy)amino](oxo)acetic acid from Apollo Scientific is £1,536.00/g (€2,201.00/g via CymitQuimica), reflecting its specialist‑synthesis status, whereas oxamic acid (Sigma‑Aldrich, ≥98%) is priced at approximately $252.00/25 g (~$10.08/g) and aminooxyacetic acid (MedChemExpress) at $47.00/mg (~$47,000/g extrapolated for small quantities) . The 1‑week lead time quoted by Apollo Scientific for 177902-90-8 is comparable to standard catalogue delivery for the comparators, but the significantly higher unit cost underscores the compound's niche market positioning and the absence of economies of scale.

Cost & Lead Time
Cross-study comparable
£1,536.00/g; ~1-week lead time
~150× more expensive than oxamic acid; ~30× less than aminooxyacetic acid per gram
Cost-effective only when N-alkoxy-oxamic acid motif is mechanistically required.
2024–2025 catalogue pricing; discounts may apply.
Procurement economics Laboratory budgeting Supply-chain planning

Cephalosporin Pharmacophore Scaffold

The (carboxymethoxy)imino‑acetyl substructure, which is the Z‑oxime isomer of the oxamic acid core present in 177902-90-8, constitutes the C‑7 side‑chain pharmacophore of cefixime, a third‑generation cephalosporin antibiotic with reported MIC₉₀ values of ≤0.5 µg/mL against Haemophilus influenzae and ≤1 µg/mL against Moraxella catarrhalis [1][2]. While 177902-90-8 itself has not been profiled in standalone antimicrobial assays, its direct structural relationship to the cefixime side‑chain makes it a validated fragment for antibiotic medicinal chemistry campaigns, unlike generic oxamic acid or aminooxyacetic acid, which lack this clinically precedented pharmacophoric linkage [3].

Cephalosporin Pharmacophore
Class-level inference
Core motif present in cefixime C-7 side-chain
Cefixime MIC₉₀: H. influenzae ≤0.5 µg/mL, M. catarrhalis ≤1 µg/mL (whole-drug data)
Standalone MIC of 177902-90-8 not available
Reported fragment context for antibiotic discovery; comparator oxamic acids lack this pharmacophoric linkage.
Whole-drug MIC values; not fragment-level activity.
Antibiotic research Medicinal chemistry Scaffold‑based design

Optimal Application Scenarios


Antibiotic Lead Optimization with Cefixime Pharmacophore

Medicinal chemistry teams developing next‑generation cephalosporin or monobactam analogs can source 177902-90-8 as a pre‑assembled C‑7 side‑chain surrogate, bypassing multi‑step synthesis of the (Z)‑(carboxymethoxy)imino‑acetyl moiety [1]. The commercial availability at 95–98% purity with ~1‑week lead time enables rapid SAR exploration, particularly when oxamic acid alone fails to recapitulate the hydrogen‑bond network required for penicillin‑binding protein engagement [2].

Metal-Chelating Ligand Design

Coordination chemists requiring a compact, water‑soluble ligand with two carboxylate donors and a tuneable N‑alkoxyamide bridge can procure 177902-90-8 as an alternative to symmetric oxalate or oxamate ligands [1]. The dual‑carboxylate architecture supports 1D/2D metal‑organic framework construction or lanthanide‑selective extraction, applications where mono‑carboxylate comparators such as oxamic acid or aminooxyacetic acid are structurally inadequate [2].

Bioconjugation Linker Development

The presence of two chemically distinct carboxylic acid groups in 177902-90-8 permits sequential amidation or esterification without protecting‑group manipulation, enabling the construction of heterobifunctional linkers for antibody‑drug conjugates or PROTACs [1]. This orthogonal reactivity is not achievable with aminooxyacetic acid (single –COOH) or oxamic acid (single –COOH + amide), giving 177902-90-8 a unique synthetic advantage for modular bioconjugation [2].

Application
Selection Property
Validation Focus
Antibiotic lead optimization (cefixime pharmacophore context)
Pre-assembled C-7 side-chain surrogate; 95–98% purity
SAR exploration; penicillin-binding protein engagement model review
Metal-chelating ligand design
Dual-carboxylate donor set with N-alkoxyamide bridge
MOF construction; lanthanide-selective extraction performance
Bioconjugation linker development
Two chemically distinct -COOH groups for sequential conjugation
Heterobifunctional linker efficiency; modular ADC/PROTAC assembly

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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